

C-247 Initial Dose-Response Studies: A Technical Guide

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Compound of Interest

Compound Name: C-247

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This technical guide provides an in-depth overview of the initial dose-response studies for the novel antifungal agent **C-247**. **C-247** is a second-generation triterpenoid antifungal, a class of agents that inhibit (1,3)- β -D-glucan synthase, an essential enzyme in the fungal cell wall synthesis pathway.[1][2][3] This document summarizes key quantitative data from preclinical and Phase 1 clinical studies, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Executive Summary

C-247 is a broad-spectrum antifungal agent with demonstrated in vitro and in vivo activity against a range of fungal pathogens, including resistant strains.[1][4] Initial clinical studies have shown that **C-247** is well-tolerated and exhibits a dose-proportional pharmacokinetic profile.[5][6] The data presented herein support the continued development of **C-247** as a promising new treatment for invasive fungal infections.

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial dose-response studies of **C-247**.

Phase 1 Clinical Pharmacokinetics and Safety

A randomized, double-blind, placebo-controlled Phase 1 study was conducted in approximately 100 healthy subjects to evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of **C-247**.^{[7][8]}

Table 1: Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Cohorts^{[5][6]}

Study Arm	Dose Range	Number of Subjects (C-247:Placebo)	Dosing Regimen
Single Ascending Dose (SAD)	50 mg - 900 mg	8 per cohort (6:2)	Single oral dose
Multiple Ascending Dose (MAD)	50 mg - 300 mg	8 per cohort (6:2)	Once daily for 7 days

Pharmacokinetic Profile: **C-247** was rapidly absorbed with a time to maximum concentration (T_{max}) ranging from 3 to 7 hours.^[5] Systemic exposure, as measured by C_{max} and AUC, increased in a generally dose-proportional manner following both single and multiple oral doses.^[5] The 200 mg and 300 mg once-daily MAD cohorts achieved or surpassed the preliminary target for efficacious exposure based on preclinical models.^[5]

Safety and Tolerability: No serious or severe treatment-emergent adverse events (TEAEs) were reported.^[6] The incidence of TEAEs was low and not dependent on the dose, with all events being mild to moderate in severity.^[6] One participant discontinued the study due to an adverse event deemed unrelated to the study drug.^[6] The most common adverse events were mild to moderate headache (16.7% in the **C-247** group vs. 4.5% in the placebo group) and diarrhea (9% in both **C-247** and placebo groups).^[6]

Preclinical In Vivo Efficacy

The efficacy of **C-247** has been evaluated in murine models of disseminated candidiasis.

Table 2: Efficacy of **C-247** in a Murine Model of Disseminated Candida albicans Infection^{[9][10]}

Treatment Group	Dose (mg/kg)	Mean Kidney Fungal Burden (log CFU ± SD)	P-value vs. Untreated	Survival Rate
Untreated Control	-	6.26 ± 0.51	-	62.5%
C-247	10	3.25 ± 2.60 (approx. 3-log decrease)	0.008	Not Reported
C-247	40	2.38 ± 2.58	0.001	100%

Table 3: Efficacy of **C-247** in a Murine Model of Invasive Candidiasis Caused by *Candida glabrata*^{[4][11]}

Treatment Group	Dose (mg/kg)	Change in Kidney Fungal Burden	Change in Lung Fungal Burden
C-247	16, 32, 48	Significant, dose-dependent reduction	Significant, dose-dependent reduction
Fluconazole	Not specified	No significant effect	No significant effect
Caspofungin	Not specified	Significant reduction	No significant effect

In Vitro Antifungal Activity

C-247 has demonstrated potent in vitro activity against a broad range of fungal pathogens, including azole-resistant strains.^{[3][4]}

Table 4: In Vitro Activity of **C-247** Against Various Fungal Pathogens^{[3][12]}

Fungal Species	MIC/MEC Range (mg/L)	Geometric Mean MIC/MEC (mg/L)
Candida albicans	0.06 - 2	0.21 - 0.34
Candida auris	0.06 - 2	0.21 - 0.34
Candida glabrata	0.06 - 2	0.21 - 0.34
Aspergillus fumigatus	≤0.03 - 0.125	≤0.03 - 0.04
Aspergillus flavus	≤0.03 - 0.125	≤0.03 - 0.04
Blastomyces dermatitidis	≤0.03	Not Reported
Histoplasma capsulatum	≤0.03	Not Reported
Coccidioides species	≤0.03	Not Reported

Experimental Protocols

Phase 1 Clinical Trial Protocol

Study Design: A randomized, double-blind, placebo-controlled study of single and multiple ascending doses of oral SCY-247 in approximately 100 healthy subjects.[7][8]

Inclusion/Exclusion Criteria: Healthy adult volunteers. Specific criteria are not publicly available.

Dosing and Administration:

- SAD Cohorts: Subjects received a single oral dose of **C-247** (ranging from 50 mg to 900 mg) or a matching placebo.[5][6]
- MAD Cohorts: Subjects received a once-daily oral dose of **C-247** (ranging from 50 mg to 300 mg) or a matching placebo for seven days.[5][6]

Endpoints:

- Primary: Safety and tolerability.[7][8]
- Secondary: Pharmacokinetics.[7][8]

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of **C-247**.

Safety Monitoring: Included monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

Murine Model of Disseminated Candidiasis Protocol

Animal Model: Female BALB/c mice were used.[10] For some studies, mice were rendered neutropenic.

Infection: Mice were infected intravenously with a clinical isolate of *Candida albicans* or *Candida glabrata*. [9][11]

Treatment: **C-247** was administered orally by gavage. Dosing regimens varied between studies, with doses ranging from 10 to 48 mg/kg, administered once or twice daily for seven days. [1][4]

Endpoints:

- Primary: Fungal burden in target organs (e.g., kidneys, lungs), determined by colony-forming unit (CFU) counts. [1]
- Secondary: Survival over a 21-day period. [1]

Pharmacokinetic Analysis: Plasma concentrations of **C-247** were measured at various time points after single and multiple doses to determine pharmacokinetic parameters. [9]

In Vitro Antifungal Susceptibility Testing Protocol

Methodology: Antifungal susceptibility testing was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38 (for molds) broth microdilution methods. [3][11]

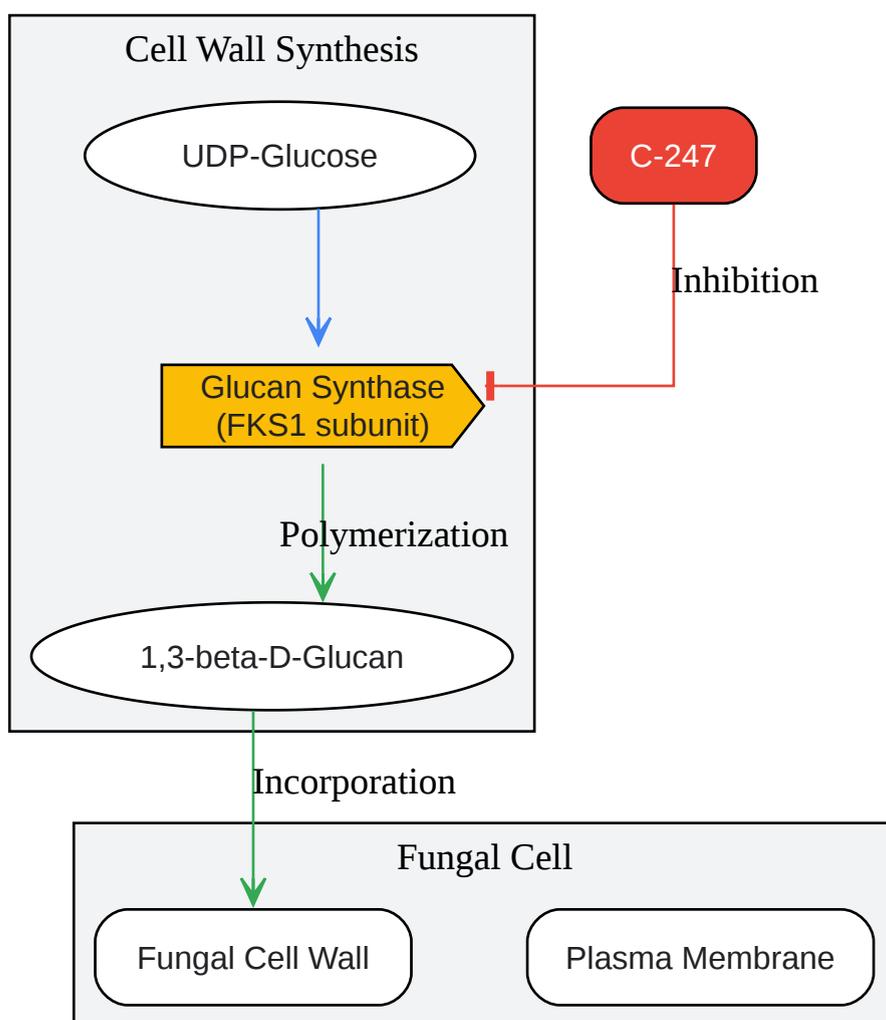
Isolates: A panel of 155 clinical isolates of yeasts, molds, and dimorphic fungi was tested. [3]

Endpoint Determination:

- For yeasts: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of **C-247** that resulted in a 50% reduction in growth compared to the drug-free control.[3]
- For molds and dimorphic fungi: The Minimum Effective Concentration (MEC) was determined.[3]

Visualizations

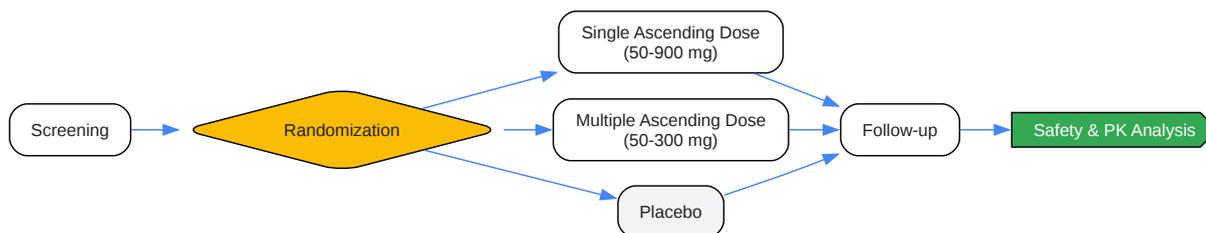
Mechanism of Action: Glucan Synthase Inhibition



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Caption: **C-247** inhibits the (1,3)- β -D-glucan synthase enzyme complex.

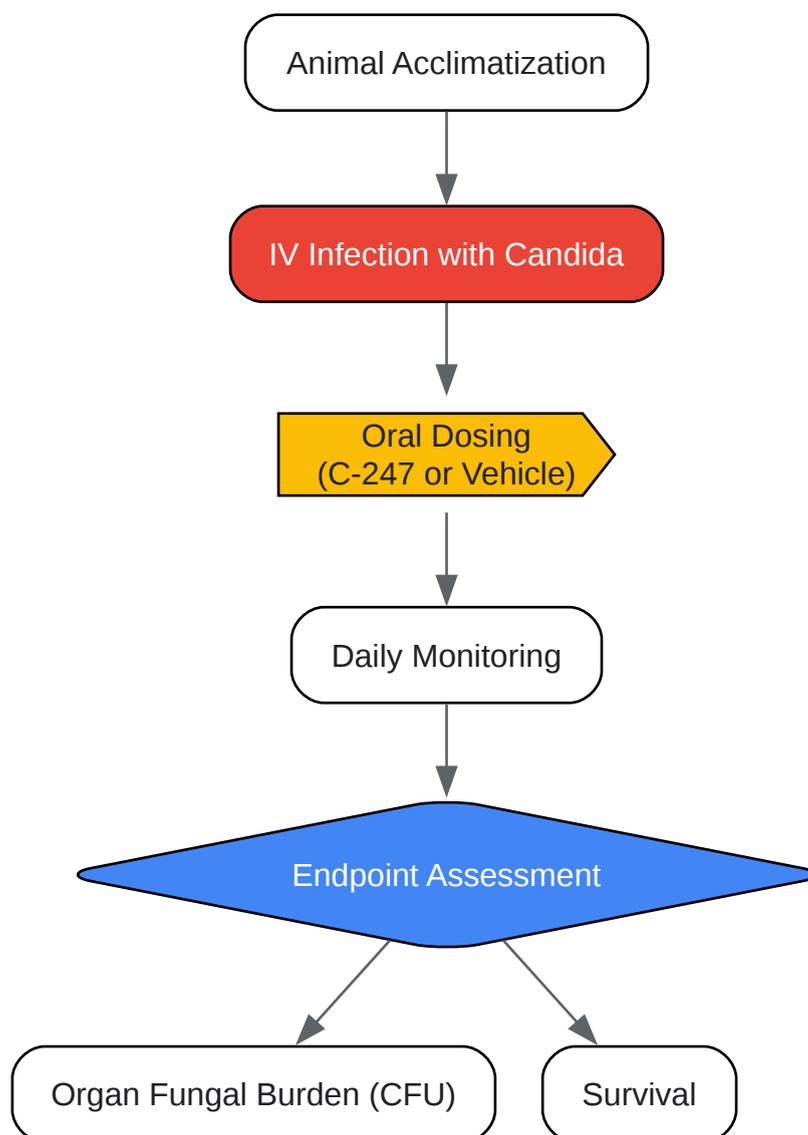
Phase 1 Clinical Trial Workflow



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Caption: Workflow of the Phase 1 single and multiple ascending dose trial.

Preclinical Murine Efficacy Study Workflow



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Caption: Workflow for the preclinical murine model of disseminated candidiasis.

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